molecular formula C20H15Cl2NO3S B2393448 N-[(5-benzoylthiophen-2-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide CAS No. 1797282-11-1

N-[(5-benzoylthiophen-2-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2393448
CAS No.: 1797282-11-1
M. Wt: 420.3
InChI Key: ISSSHYLOKAJHCB-UHFFFAOYSA-N
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Description

N-[(5-Benzoylthiophen-2-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide is a synthetic acetamide derivative characterized by a 2,4-dichlorophenoxy group and a 5-benzoyl-substituted thiophen-2-ylmethyl moiety. The compound’s structure combines the bioactivity-associated 2,4-dichlorophenoxyacetic acid (2,4-D) backbone with a benzoylthiophene group, which may enhance lipophilicity and target-binding specificity.

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO3S/c21-14-6-8-17(16(22)10-14)26-12-19(24)23-11-15-7-9-18(27-15)20(25)13-4-2-1-3-5-13/h1-10H,11-12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSSHYLOKAJHCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the reaction of isoquinoline with alkyl bromides, activated acetylenic compounds, and isothiocyanates in the presence of catalytic amounts of ZnO nanorods at room temperature under solvent-free conditions . The resulting thiophene derivative is then subjected to further reactions to introduce the benzoyl and dichlorophenoxy acetamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-benzoylthiophen-2-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce benzyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-[(5-benzoylthiophen-2-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide exhibit significant antimicrobial properties. For instance, derivatives of acetamides have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies often employ methods such as the turbidimetric method to evaluate these activities, revealing a spectrum of effectiveness against various pathogens .

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly against human cancer cell lines. Studies have demonstrated that similar benzoylthiophene derivatives can inhibit the growth of cancer cells, making them candidates for further development as anticancer agents. For example, compounds have been tested against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), showing significant cytotoxic effects . Molecular docking studies have also been conducted to understand the binding interactions of these compounds with specific cancer targets, which aids in optimizing their efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for enhancing the biological activity of this compound. Variations in substituents on the benzoyl and dichlorophenoxy groups can significantly influence the compound's potency and selectivity against various biological targets. The molecular modeling approaches help predict how modifications can improve drug-like properties such as solubility and permeability .

Antimicrobial Evaluation

In a study assessing a related compound's antimicrobial activity, derivatives were synthesized and screened against a panel of bacterial and fungal strains. The results indicated that certain modifications led to enhanced activity, with some compounds achieving minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

CompoundMIC (µg/mL)Activity Type
Compound A8Bacterial
Compound B16Fungal
Compound C32Bacterial

Anticancer Studies

Another investigation focused on the anticancer properties of a similar compound using the Sulforhodamine B assay to evaluate cytotoxicity in MCF7 cells. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for further development .

CompoundIC50 (µM)Cancer Cell Line
Compound D10MCF7
Compound E15MCF7
Compound F25MCF7

Mechanism of Action

The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzoylthiophene moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The dichlorophenoxy acetamide group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a 2-(2,4-dichlorophenoxy)acetamide core with numerous derivatives reported in the literature. Key structural variations in analogs include substituents on the acetamide nitrogen, heterocyclic systems, and halogenated or functionalized aromatic groups. Below is a comparative analysis of its structural and functional analogs:

Structural Analogues and Their Properties

Compound Name Substituent on Acetamide Nitrogen Key Features Bioactivity/Application Reference
Target Compound : N-[(5-Benzoylthiophen-2-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide 5-Benzoylthiophen-2-ylmethyl High lipophilicity (predicted logP >5), benzoyl-thiophene hybrid Hypothesized anti-inflammatory or enzyme inhibition N/A
2-(2,4-Dichlorophenoxy)-N-(4-methylphenyl)acetamide () 4-Methylphenyl logP 4.486; hydrogen bond donors: 1; molecular weight 310.18 Structural analog for pesticide development
N-[Cyclopropyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27i, ) Cyclopropyl(4-fluorophenyl)methyl Melting point 109–110°C; Rf 0.44 Anti-inflammatory or antimicrobial activity
N-(5-Chloro-2-methoxyphenyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide () Methyl(thiophen-2-ylmethyl)amino Thiophene-containing; molecular formula C₁₅H₁₇ClN₂O₂S Potential CNS or metabolic modulation
2-(2,4-Dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide (DICA) () 2-Mercaptoethyl Caspase-3 inhibitor via disulfide bridge formation with Cys264 Apoptosis regulation
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide () 5-Amino-2-methoxyphenyl Antihistamine and anticholinergic properties Allergic/neurological disorder treatment

Key Structural and Functional Differences

  • Thiophene vs. Benzothiazole/Thiazole : The target compound’s benzoylthiophene group differentiates it from benzothiazole derivatives (e.g., ) and thiazole-based analogs (e.g., ). The thiophene ring’s electron-rich nature may enhance π-π stacking in target binding compared to benzothiazole’s sulfur-linked aromatic system.
  • Bioactivity Profile: While 2,4-dichlorophenoxy derivatives are associated with COX-2 inhibition () and auxin-like herbicidal activity (), the benzoylthiophene moiety may shift activity toward kinase or protease inhibition, as seen in caspase-3 inhibitors ().

Research Findings and Implications

  • Anti-inflammatory Potential: Analogs like 2-(2,4-dichlorophenoxy)-N-(arylthioureido)acetamides () show COX-2 inhibition (IC₅₀ values in µM range), suggesting the target compound may share this activity .
  • Herbicidal Activity: 2,4-D derivatives () and WH7 () exhibit auxin-like growth regulation, but the benzoylthiophene group may reduce phytotoxicity compared to chlorinated phenoxy groups.
  • Druglikeness : The target compound’s molecular weight (~430–450 g/mol) and logP (>5) may place it outside Lipinski’s Rule of Five, necessitating formulation optimization for bioavailability.

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C18H15Cl2NO3S
  • Molecular Weight : 396.29 g/mol

Structural Characteristics

The compound features a benzoylthiophene moiety, which is known for its diverse biological activities, and a dichlorophenoxyacetic acid derivative, which is often associated with herbicidal properties. This unique combination suggests potential for various pharmacological applications.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the thiophene ring is believed to contribute to this effect by scavenging free radicals and reducing oxidative stress.

Antimicrobial Properties

Studies have shown that derivatives of thiophene compounds possess antimicrobial activity. While specific data on N-[(5-benzoylthiophen-2-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide is limited, related compounds have demonstrated effectiveness against various bacterial strains.

Anti-inflammatory Activity

The compound's structural similarity to known anti-inflammatory agents suggests potential COX-2 inhibition. In vitro studies on related compounds indicate their ability to reduce inflammation markers, supporting the hypothesis that this compound may also exhibit anti-inflammatory effects.

Analgesic Activity

In vivo studies have evaluated the analgesic properties of similar acetamide derivatives. These studies typically employ models such as the formalin test or hot plate test to assess pain relief efficacy. Although specific case studies on this compound are scarce, the pharmacophoric features align with known analgesic mechanisms.

Data Table of Biological Activities

Activity Type Mechanism Related Compounds Reference
AntioxidantFree radical scavengingThiophene derivatives
AntimicrobialBacterial inhibitionBenzoylthiophene analogs
Anti-inflammatoryCOX-2 inhibitionAcetamide derivatives
AnalgesicPain signal modulationSimilar acetamides

Case Studies and Research Findings

  • Synthesis and Evaluation of Related Compounds : A study focused on synthesizing various N-substituted phenoxyacetamides revealed promising anti-inflammatory and analgesic activities. The docking studies indicated strong binding affinities for the COX-2 enzyme, suggesting that structural modifications could enhance these properties in this compound .
  • Antioxidant Studies : Research on related thiophene compounds showed significant antioxidant activity in vitro, highlighting the potential for this compound to mitigate oxidative stress in biological systems .
  • Analgesic Activity Assessment : In vivo assessments of similar compounds demonstrated effective pain relief in animal models, supporting the hypothesis that this compound may exhibit comparable analgesic effects .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-[(5-benzoylthiophen-2-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide, and how can yield be optimized?

  • Synthesis Steps :

  • React 2-(2,4-dichlorophenoxy)acetic acid with (5-benzoylthiophen-2-yl)methylamine in the presence of a coupling agent like EDC/HOBt.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient).
    • Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of acid to amine), use anhydrous solvents, and control temperature (e.g., 0°C to room temperature) to minimize side reactions. Yields of ~50–60% are typical for analogous phenoxyacetamides .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • 1H-NMR : Identify peaks for the benzoylthiophene (δ 7.2–7.4 ppm), dichlorophenoxy (δ 6.7–7.4 ppm), and acetamide (δ 4.4–4.6 ppm for -CH2-) groups.
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ (e.g., m/z ~500–550 range) and fragmentation patterns.
  • TLC : Monitor reaction progress using 1:1 hexane:EtOAc (Rf ~0.5–0.7) .

Q. How should researchers approach initial biological activity screening for this compound?

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential using MTT assays (IC50).
  • Target Selection : Prioritize enzymes like acetylcholinesterase or kinases based on structural analogs (e.g., dichlorophenoxy groups may inhibit oxidoreductases) .

Advanced Research Questions

Q. How can Structure-Activity Relationship (SAR) studies be designed to improve bioactivity?

  • Modifications :

  • Replace the benzoyl group with electron-withdrawing substituents (e.g., nitro) to enhance electrophilicity.
  • Vary the thiophene ring (e.g., 3-methylthiophene) to alter steric effects.
    • Testing : Compare IC50 values against parent compound in enzyme inhibition assays. For example, fluorophenyl derivatives show enhanced binding in docking studies .

Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity results?

  • Case Study : A related N-[(2,4-dichlorophenyl)methyl]acetamide showed low anticonvulsant activity despite strong GABA receptor docking scores.
  • Solutions :

  • Validate docking models with mutagenesis (e.g., alanine scanning of binding pockets).
  • Assess membrane permeability (LogP) and metabolic stability (e.g., liver microsome assays) .

Q. How can reaction conditions be optimized to address low yields in multi-step syntheses?

  • Factors :

  • Catalysts : Use DMAP for acylations to reduce reaction time.
  • Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    • Example : A pentanamide analog achieved 15% yield via slow amine addition; increasing equivalents of the coupling agent raised yield to 30% .

Methodological Guidance

  • Purification : Use flash chromatography with gradient elution (hexane:EtOAc 3:1 to 1:1) for polar intermediates .
  • Analytical Validation : Cross-validate NMR assignments with COSY/HSQC for complex splitting patterns .

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